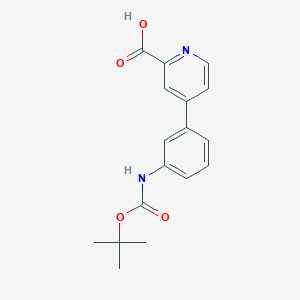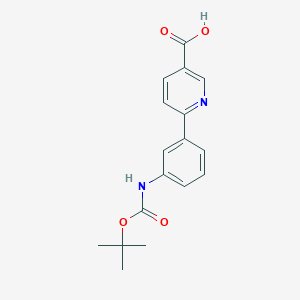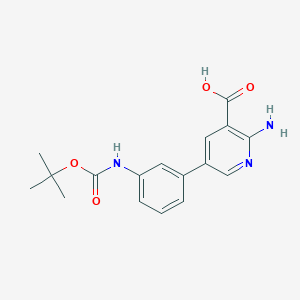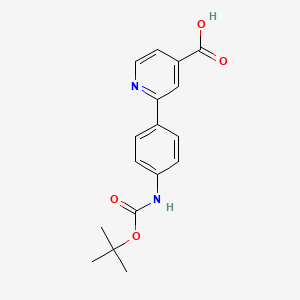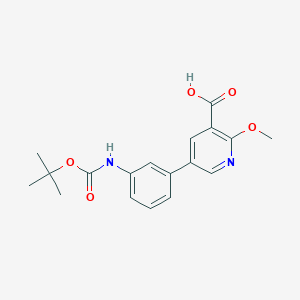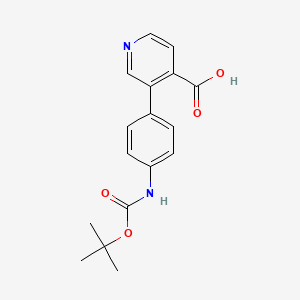
3-(4-BOC-Aminophenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BOC-Aminophenyl)isonicotinic acid (3-BAPA) is an important reagent used in chemistry, biochemistry, and pharmacology. It is a derivative of isonicotinic acid, which is a structural isomer of nicotinic acid. 3-BAPA has been found to have a wide range of applications, including the synthesis of a variety of compounds and the study of enzyme inhibition.
科学研究应用
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is widely used in scientific research due to its ability to inhibit enzymes and other biological processes. It has been used to study the inhibition of enzymes such as cyclooxygenase and 5-lipoxygenase, as well as the inhibition of protein tyrosine phosphatases. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has also been used in studies of the regulation of gene expression and the inhibition of the enzyme monoamine oxidase.
作用机制
The mechanism of action of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of biochemical processes. In particular, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood, but it has been found to have a variety of effects on biological processes. For example, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
实验室实验的优点和局限性
The use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is its ability to inhibit enzymes involved in the regulation of biochemical processes. This makes it useful for studying the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. On the other hand, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not very soluble in water, which can make it difficult to use in experiments. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be toxic in large doses, so it is important to use it with caution.
未来方向
There are a number of potential future directions for the use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in scientific research. One potential area of research is the development of new compounds based on 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to study the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. Another potential area of research is the development of new methods for synthesizing 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to increase its solubility in water. In addition, further research could be done to investigate the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95%, as well as its potential applications in medicine.
合成方法
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of 4-bromo-2-nitrophenol with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% and 4-bromo-2-nitrobenzoic acid.
属性
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)14-10-18-9-8-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKVZOOVJQNLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)

